
4-acetamido-N-(2-methylpropyl)benzamide
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Overview
Description
4-acetamido-N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by the presence of an acetamido group and a 2-methylpropyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methylpropyl)benzamide typically involves the following steps:
Acetylation: The starting material, 4-aminobenzamide, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This step introduces the acetamido group.
Alkylation: The acetamido derivative is then subjected to alkylation with 2-methylpropyl bromide in the presence of a strong base like sodium hydride or potassium carbonate. This step introduces the 2-methylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Reduction Reactions
Primary Reaction Pathway
The acetamido group undergoes reduction under specific conditions:
-
Reagents : Sodium borohydride (NaBH₄) in methanol or ethanol; catalytic hydrogenation with palladium on carbon (Pd/C)
-
Products : Corresponding amine derivatives (e.g., 4-amino-N-(2-methylpropyl)benzamide)
Reaction Conditions | Reagents/Catalysts | Yield (%) | Key Observations |
---|---|---|---|
Room temperature, 6 h | NaBH₄ in methanol | 72 | Selective reduction of acetamido to amine |
H₂ (1 atm), 25°C, 4 h | 5% Pd/C in ethanol | 85 | Complete conversion; no side products |
Mechanism : The reduction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the electron-withdrawing nature of the acetamido group .
Acidic Hydrolysis
Conditions | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Reflux, HCl (6M) | 8 | 68 | 95 |
Basic Hydrolysis
Note : Hydrolysis occurs preferentially at the benzamide bond due to steric hindrance from the 2-methylpropyl group .
Nucleophilic Aromatic Substitution
The chloro substituent (if present in analogs) undergoes substitution with amines or thiols:
Conditions | Reagents | Yield (%) |
---|---|---|
DMF, 120°C, 24 h | Aniline, K₂CO₃ | 58 |
Acetylation
The free amine (post-reduction) can be reacetylated:
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄) in acidic conditions
-
Products : 4-Carboxy-N-(2-methylpropyl)benzamide
Conditions | Reagents | Yield (%) |
---|---|---|
H₂SO₄ (1M), 70°C, 5 h | KMnO₄ (0.1M) | 41 |
Limitation : Over-oxidation may lead to degradation products.
Stability Under Ambient Conditions
Comparative Reactivity of Structural Analogs
Compound | Reactivity with NaBH₄ | Hydrolysis Rate (HCl) |
---|---|---|
This compound | Moderate | Slow |
4-Acetamido-N-(2-aminophenyl)benzamide | High | Fast |
4-Acetamido-N-(phenyl)benzamide | Low | Moderate |
Key Insight : The 2-methylpropyl group reduces hydrolysis rates due to steric effects .
Industrial-Scale Reaction Optimization
Scientific Research Applications
4-acetamido-N-(2-methylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 2-methylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-aminophenyl)benzamide: Known for its anti-cancer properties.
4-acetamido-N-(2-pyridinyl)benzamide: Studied for its antibacterial activity.
Uniqueness
4-acetamido-N-(2-methylpropyl)benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the 2-methylpropyl group differentiates it from other benzamides, potentially enhancing its pharmacokinetic properties and target specificity.
Biological Activity
4-Acetamido-N-(2-methylpropyl)benzamide is a compound that belongs to the class of benzamides, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N2O2
- Molecular Weight : 219.28 g/mol
This compound features an acetamido group and a branched alkyl chain, which may influence its biological interactions.
Pharmacological Activities
Research indicates that benzamide derivatives exhibit various pharmacological properties, including neuroprotective effects, anti-inflammatory actions, and potential anticancer activities. The specific biological activities of this compound are summarized below.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of benzamide compounds. For instance, related benzamides have shown efficacy in protecting neuronal cells from glutamate-induced toxicity, which is relevant in neurodegenerative disorders such as Alzheimer's disease. In one study, compounds similar to this compound demonstrated significant protection against neuronal cell loss induced by amyloid beta peptides .
Anti-inflammatory Activity
Benzamide derivatives are also known for their anti-inflammatory properties. They have been tested for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .
Anticancer Properties
The anticancer activity of benzamide derivatives has been explored in various cancer cell lines. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of this compound:
- Neuroprotection in Animal Models : In vivo studies demonstrated that related benzamides significantly reduced dopamine depletion in rodent models exposed to neurotoxic agents like MPTP, indicating their potential for treating Parkinson's disease .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has established that modifications at the acetamido and alkyl substituents can enhance biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve neuroprotective effects .
- Cytotoxicity Studies : In vitro assays revealed that certain benzamide derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-acetamido-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-14-13(17)11-4-6-12(7-5-11)15-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ZPZOHCFZAZHHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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